Cas no 22539-93-1 (1-benzyloxypropan-2-one)
1-benzyloxypropan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(Benzyloxy)propan-2-one
- 1-phenylmethoxypropan-2-one
- 2-Propanone,1-(phenylmethoxy)-
- BENZYLOXY ACETONE
- 1-Benzyloxy-2-propanone
- 3-benzyloxypropan-2-one
- Benzyl-Oxyacetone
- Benzyloxyacetone
- 2-Propanone, 1-(phenylmethoxy)-
- (Benzyloxy)acetone
- 1-(benzyloxy)acetone
- PubChem16411
- Benzyloxyacetone, 90%
- 1-Benzyloxypropan-2-one
- 1-phenylmethoxy-2-propanone
- YHMRKVGUSQWDGZ-UHFFFAOYSA-N
- 1-[(phenylmethyl)oxy]-2-propanone
- 1360AB
- A
- CS-0171649
- DTXSID10395111
- EN300-108880
- FT-0622855
- A816256
- 1-Benzyloxy-propan-2-one
- J-014757
- XAA53993
- SCHEMBL712779
- 1-(Benzyloxy)-2-propanone
- SY107427
- AKOS009157009
- AS-30007
- MFCD01863536
- Z906195414
- 22539-93-1
- (E)-3-Dimethylamino-1-pyridin-3-yl-propenone
- DA-07935
- 1-benzyloxypropan-2-one
-
- MDL: MFCD01863536
- Inchi: 1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
- InChI Key: YHMRKVGUSQWDGZ-UHFFFAOYSA-N
- SMILES: O(CC(C)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.3
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Liquid
- Density: 1.04 g/mL at 25 °C(lit.)
- Boiling Point: 259 °C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.512(lit.)
- PSA: 26.30000
- LogP: 1.79220
- Solubility: Not determined
1-benzyloxypropan-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Room temperature
1-benzyloxypropan-2-one Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-benzyloxypropan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 11068-0.25/G |
BENZYLOXYACETONE |
22539-93-1 | 90% | 0.25g |
$27 | 2023-09-18 | |
| AstaTech | 11068-1/G |
BENZYLOXYACETONE |
22539-93-1 | 90% | 1g |
$79 | 2023-09-18 | |
| AstaTech | 11068-5/G |
BENZYLOXYACETONE |
22539-93-1 | 90% | 5g |
$317 | 2023-09-18 | |
| Alichem | A019140154-5g |
1-(Benzyloxy)propan-2-one |
22539-93-1 | 95% | 5g |
$412.50 | 2023-09-02 | |
| Alichem | A019140154-10g |
1-(Benzyloxy)propan-2-one |
22539-93-1 | 95% | 10g |
$536.00 | 2023-09-02 | |
| Alichem | A019140154-25g |
1-(Benzyloxy)propan-2-one |
22539-93-1 | 95% | 25g |
$1066.00 | 2023-09-02 | |
| TRC | B289158-50mg |
1-(Benzyloxy)propan-2-one |
22539-93-1 | 50mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B289158-100mg |
1-(Benzyloxy)propan-2-one |
22539-93-1 | 100mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B289158-500mg |
1-(Benzyloxy)propan-2-one |
22539-93-1 | 500mg |
$ 190.00 | 2023-04-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 489174-5G |
1-benzyloxypropan-2-one |
22539-93-1 | 5g |
¥2889.18 | 2023-12-05 |
1-benzyloxypropan-2-one Suppliers
1-benzyloxypropan-2-one Related Literature
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1. NotesJ. Quarterman,T. S. Stevens,G. D. Parkes,K. J. Clark,R. L. Huang,M. Balasubramanian,V. Baliah,T. Rangarajan,Lindsay H. Briggs,A. R. Taylor,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,G. Hetherington,D. R. Hub,M. J. Nichols,P. L. Robinson,F. G. Baddar,H. A. Fahim,A. M. Fleifel,V. Gold,J. Hilton,E. N. Morgan,E. M. Tanner,C. Eaborn,R. A. Shaw,G. W. H. Cheeseman J. Chem. Soc. 1955 3292
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2. NotesJ. Quarterman,T. S. Stevens,G. D. Parkes,K. J. Clark,R. L. Huang,M. Balasubramanian,V. Baliah,T. Rangarajan,Lindsay H. Briggs,A. R. Taylor,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,G. Hetherington,D. R. Hub,M. J. Nichols,P. L. Robinson,F. G. Baddar,H. A. Fahim,A. M. Fleifel,V. Gold,J. Hilton,E. N. Morgan,E. M. Tanner,C. Eaborn,R. A. Shaw,G. W. H. Cheeseman J. Chem. Soc. 1955 3292
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Corien de Graaff,Eelco Ruijter,Romano V. A. Orru Chem. Soc. Rev. 2012 41 3969
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Faith M. Akwi,Paul Watts Chem. Commun. 2018 54 13894
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5. Index of authors, 1955
Additional information on 1-benzyloxypropan-2-one
Recent Advances in the Study of 1-Benzyloxypropan-2-one (CAS: 22539-93-1) in Chemical Biology and Pharmaceutical Research
1-Benzyloxypropan-2-one (CAS: 22539-93-1) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its benzyl-protected hydroxyketone structure, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
One of the most notable advancements in the study of 1-benzyloxypropan-2-one is its role as a precursor in the synthesis of chiral building blocks for pharmaceuticals. Researchers have demonstrated its utility in asymmetric synthesis, enabling the production of enantiomerically pure compounds with high yield and selectivity. This has opened new avenues for the development of drugs with improved efficacy and reduced side effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of protease inhibitors, which are critical in the treatment of viral infections such as HIV and hepatitis C.
In addition to its synthetic applications, 1-benzyloxypropan-2-one has been investigated for its biological activity. Recent in vitro studies have shown that derivatives of this compound exhibit promising antimicrobial and antifungal properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of 1-benzyloxypropan-2-one demonstrated potent activity against drug-resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics. Furthermore, its ability to modulate enzyme activity has made it a subject of interest in the development of enzyme inhibitors for cancer therapy.
The pharmacokinetic and toxicological profiles of 1-benzyloxypropan-2-one have also been a focus of recent research. Advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled more accurate characterization of its metabolic pathways and safety profile. These studies are crucial for ensuring its suitability as a pharmaceutical intermediate and for guiding the design of future derivatives with optimized properties.
Looking ahead, the continued exploration of 1-benzyloxypropan-2-one and its derivatives holds great promise for the pharmaceutical industry. Ongoing research aims to expand its applications in targeted drug delivery systems and personalized medicine. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock its potential and translate these findings into clinical applications.
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